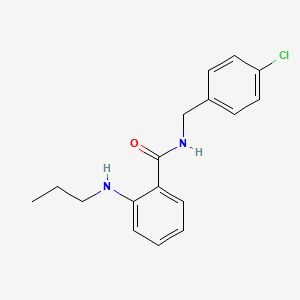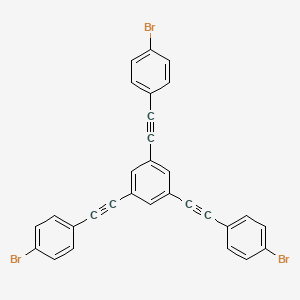
1,3,5-Tris((4-bromophenyl)ethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris((4-bromophenyl)ethynyl)benzene is a halogenated aromatic compound with the molecular formula C30H15Br3. It is known for its unique structure, which consists of a benzene ring substituted with three ethynyl groups, each attached to a 4-bromophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tris((4-bromophenyl)ethynyl)benzene can be synthesized through a multi-step process involving the coupling of 1,3,5-tribromobenzene with 4-bromophenylacetylene. The reaction typically involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris((4-bromophenyl)ethynyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl groups can participate in coupling reactions to form extended conjugated systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, used to deprotonate the ethynyl groups.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products
Substituted Derivatives: Formed through substitution reactions.
Extended Conjugated Systems: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
1,3,5-Tris((4-bromophenyl)ethynyl)benzene has several scientific research applications:
Materials Science: Used in the synthesis of covalent organic frameworks (COFs) and other advanced materials.
Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Environmental Science: Employed in the development of adsorption membranes for treating organic pollutants
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris((4-bromophenyl)ethynyl)benzene primarily involves its ability to form extended conjugated systems through coupling reactions. The ethynyl groups facilitate the formation of π-conjugated systems, which are essential for the compound’s electronic properties. The bromine atoms can also participate in substitution reactions, allowing for further functionalization of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar structure but lacks the ethynyl groups.
1,3,5-Tris(bromomethyl)benzene: Contains bromomethyl groups instead of ethynyl groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxyphenyl groups instead of bromophenyl groups.
Uniqueness
1,3,5-Tris((4-bromophenyl)ethynyl)benzene is unique due to its combination of bromophenyl and ethynyl groups, which provide both reactivity and the ability to form extended conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and organic electronic devices .
Propiedades
Fórmula molecular |
C30H15Br3 |
|---|---|
Peso molecular |
615.1 g/mol |
Nombre IUPAC |
1,3,5-tris[2-(4-bromophenyl)ethynyl]benzene |
InChI |
InChI=1S/C30H15Br3/c31-28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(32)16-10-23)21-27(20-25)6-3-24-11-17-30(33)18-12-24/h7-21H |
Clave InChI |
AOXXLKFHYKWRCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)Br)C#CC4=CC=C(C=C4)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


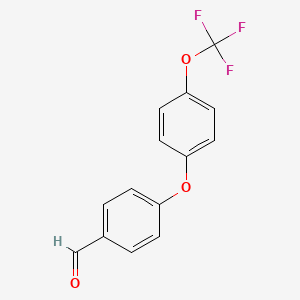
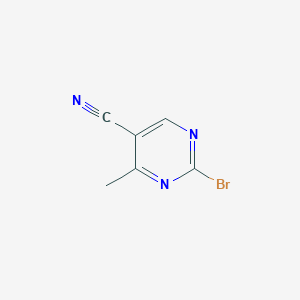
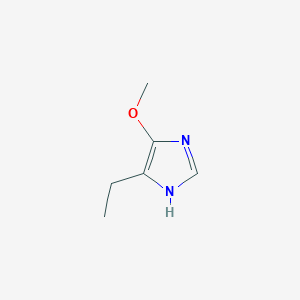


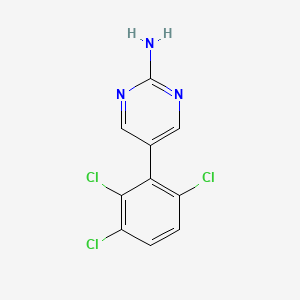
![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
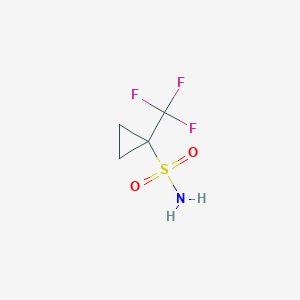

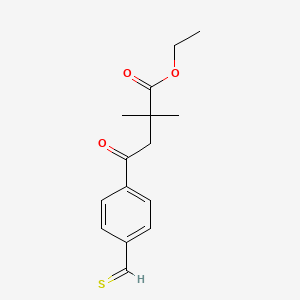
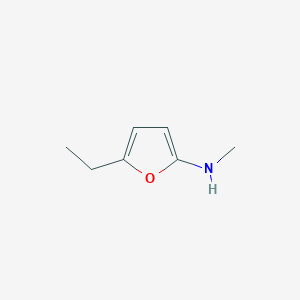
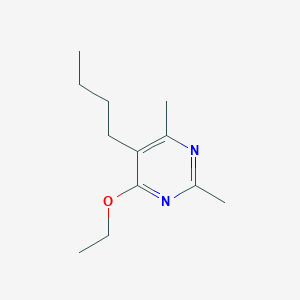
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
